molecular formula C11H9N3O5 B3919077 methyl (2Z)-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)ethanoate

methyl (2Z)-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)ethanoate

Cat. No.: B3919077
M. Wt: 263.21 g/mol
InChI Key: ZYPUSFLXOBXGJG-UITAMQMPSA-N
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Description

Methyl (2Z)-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)ethanoate is a complex organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers This particular compound features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused to a pyrazine ring

Preparation Methods

The synthesis of methyl (2Z)-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)ethanoate can be achieved through various synthetic routes. One common method involves the condensation of 7-nitro-3-oxo-3,4-dihydroquinoxaline with methyl acetoacetate under acidic or basic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid or sodium ethoxide to facilitate the formation of the ester bond .

In industrial settings, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. For example, the use of gold catalysts supported on zinc oxide (Au/ZnO) has been shown to be effective in oxidative esterification reactions .

Chemical Reactions Analysis

Methyl (2Z)-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)ethanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl (2Z)-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)ethanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound’s quinoxaline core is of interest in the study of enzyme inhibitors and receptor antagonists

    Medicine: Due to its potential biological activity, this compound is being investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: In the industrial sector, it can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which methyl (2Z)-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)ethanoate exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The quinoxaline core can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Methyl (2Z)-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)ethanoate can be compared with other similar compounds such as:

    Ethyl (2Z)-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)ethanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl (2Z)-(7-amino-3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)ethanoate: Similar structure but with an amino group instead of a nitro group.

    Methyl (2Z)-(7-nitro-3-hydroxy-3,4-dihydroquinoxalin-2(1H)-ylidene)ethanoate: Similar structure but with a hydroxyl group instead of a keto group.

Properties

IUPAC Name

methyl (2Z)-2-(7-nitro-3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O5/c1-19-10(15)5-9-11(16)13-7-3-2-6(14(17)18)4-8(7)12-9/h2-5,12H,1H3,(H,13,16)/b9-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPUSFLXOBXGJG-UITAMQMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1C(=O)NC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C\1/C(=O)NC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl (2Z)-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)ethanoate
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methyl (2Z)-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)ethanoate
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methyl (2Z)-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)ethanoate
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methyl (2Z)-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)ethanoate
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methyl (2Z)-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)ethanoate
Reactant of Route 6
methyl (2Z)-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)ethanoate

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